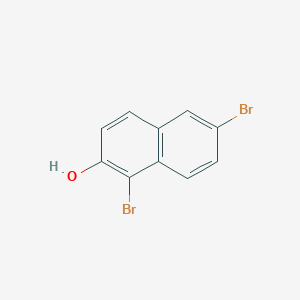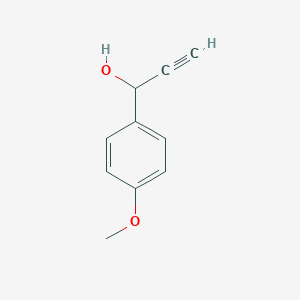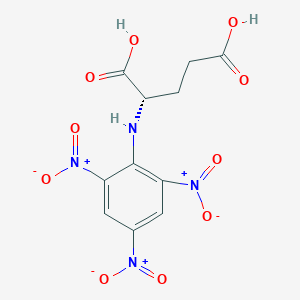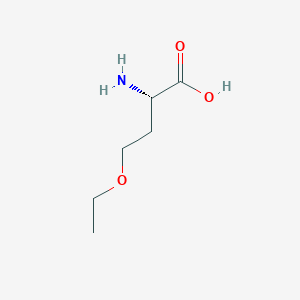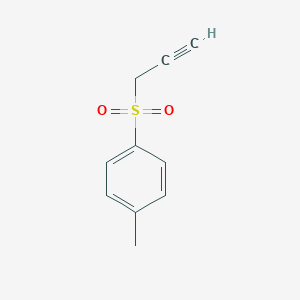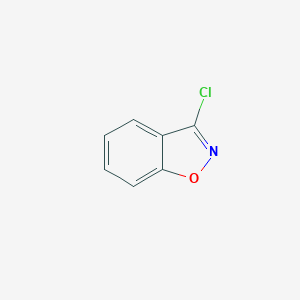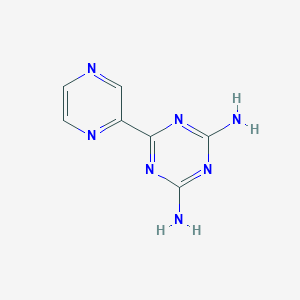
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a neodymium complex with three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. While the provided papers do not directly discuss this specific neodymium complex, they do provide insights into similar complexes. For example, the structure of a related lutetium complex with the same ligands has been determined, suggesting that the neodymium complex may have similar coordination geometry .
Synthesis Analysis
The synthesis of related complexes typically involves the reaction of the metal ion with the corresponding β-diketone ligands. Although the papers provided do not detail the synthesis of the neodymium complex, they do describe the synthesis of similar complexes, such as the ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) and a neodymium complex with nitrato and hexamethylenetetramine ligands . These syntheses involve coordination of the ligands to the central metal ion in a solvent, under specific conditions of temperature and pressure.
Molecular Structure Analysis
The molecular structure of complexes with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands is typically characterized by X-ray diffraction. The lutetium complex mentioned in the papers has an orthorhombic unit cell and features a distorted trigonal prism coordination geometry around the central metal ion . This information can be extrapolated to suggest that the neodymium complex may exhibit a similar geometry.
Chemical Reactions Analysis
The ruthenium complex with the same ligands has been reported to catalyze the synthesis of vinyl carbamates from carbon dioxide, amines, and alkynes . This indicates that complexes with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands can act as catalysts in organic synthesis, suggesting potential reactivity for the neodymium complex in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these complexes are influenced by their molecular structure. The crystallographic data of the lutetium complex provides insights into bond lengths and angles, which are crucial for understanding the physical properties such as solubility and stability . The chemical properties, such as reactivity and catalytic activity, are exemplified by the ruthenium complex used in carbon dioxide conversion . The spectroscopic properties of a neodymium complex with different ligands have been characterized by IR and Raman spectroscopy, which could be relevant for the analysis of the neodymium complex .
Applications De Recherche Scientifique
Tris(bis(perfluorooctanoyl)methanato)neodymium(III) was synthesized to induce efficient emission in DMSO-d6, demonstrating potential in luminescence applications (Hasegawa et al., 1996).
The crystal structure of tris(thenoyltrifluoroacetonato)2,2′-dipyridylneodymium(III) was determined by single crystal X-ray diffraction, contributing to the understanding of complex crystal structures (Leipoldt et al., 1976).
The reaction of tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes with lithium phthalocyanine in tetrahydrofuran resulted in new stable phthalocyanine radical complexes, highlighting synthetic chemistry applications (Sugimoto et al., 1983).
Praseodymium(III) and neodymium(III) complexes of the heptadentate ligand trensal were prepared and characterized, showing applications in coordination chemistry (Kanesato et al., 1996).
Thin oxide films of Nd2O3 were prepared using direct liquid injection metal organic chemical vapor deposition technique with Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) neodymium, relevant in materials science for creating dielectric oxides (Song & Rhee, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMEVRVLBRPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) | |
CAS RN |
15492-47-4 | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



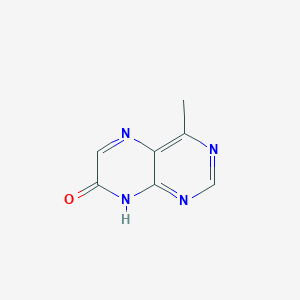
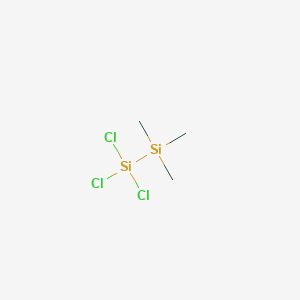
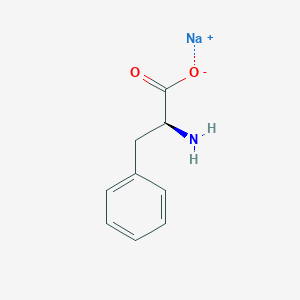
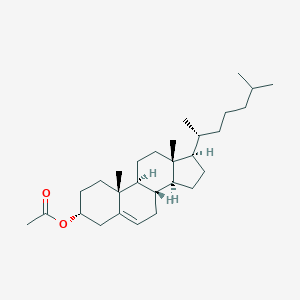
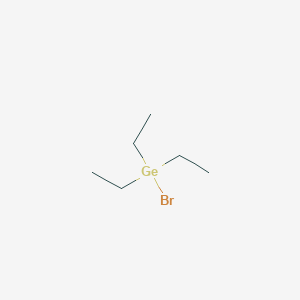
![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
